4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a coumarin moiety substituted with dimethoxy and methyl groups, and an acylated amino butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of acid catalysts .
The next step involves the acylation of the coumarin core with an appropriate acylating agent, such as acetic anhydride, to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-oxo-2H-chromen-4-yl acetic acid
- 4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetic acid
- 6-Chloro-2-oxo-2H-benzo[h]chromen-4-yl acetic acid
Uniqueness
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific substitution pattern on the coumarin core and the presence of the amino butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H21NO7 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO7/c1-10-11-7-14(24-2)15(25-3)9-13(11)26-18(23)12(10)8-16(20)19-6-4-5-17(21)22/h7,9H,4-6,8H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
XSHOHYUGVNHCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.